molecular formula C10H11B B1340069 1-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 75238-77-6

1-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B1340069
CAS RN: 75238-77-6
M. Wt: 211.1 g/mol
InChI Key: DJFWBXZNNOYGAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 1-Bromo-1,2,3,4-tetrahydronaphthalene has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene, was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and variations in the epoxide ring due to steric effects .

Synthesis Analysis

Several methods have been developed to synthesize derivatives of tetrahydronaphthalene. Reductive debromination using tetrakis(dimethylamino)ethylene (TDAE) has been shown to produce 1,2,3,4-tetrahydronaphthalenes . Additionally, high-temperature bromination of tetralin has been used to synthesize 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, which can be further modified to create various naphthalene derivatives . Quantum chemical studies have also substantiated the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of novel compounds .

Chemical Reactions Analysis

The reactivity of brominated tetrahydronaphthalene compounds has been explored in various contexts. For example, a formal [2 + 2 + 2] cycloaddition with 2-bromophenylboronic acid has been used to construct a multi-substituted dihydronaphthalene scaffold . The incorporation of an allene unit into 1,4-dihydronaphthalene has been studied, generating reactive intermediates and dimerization products . Furthermore, the conversion of bromo compounds to lithio derivatives has been described, providing access to a range of substituted chromenes and thiochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives can be inferred from the molecular structure and synthesis methods. The "twist-boat" conformation suggests a certain rigidity in the molecule's structure, which could influence its reactivity and physical properties . The methods of synthesis, such as bromination and debromination reactions, indicate that these compounds can be modified to produce a variety of derivatives with different physical and chemical characteristics .

Scientific Research Applications

Application 1: Fluorescent Properties Study

  • Methods of Application : The compound 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
  • Results or Outcomes : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths. The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects .

Application 2: Alternative to Turpentine in Paints and Waxes

  • Summary of Application : 1,2,3,4-Tetrahydronaphthalene, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, is used as an alternative to turpentine in paints and waxes .

Application 3: Synthesis of 1,4-Dibromonaphthalene

  • Summary of Application : 1-Bromo-1,2,3,4-tetrahydronaphthalene can be used in the synthesis of 1,4-Dibromonaphthalene .

Application 4: Transformation of Naphthalene

  • Summary of Application : A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

Application 5: Synthesis of Hydrogen Bromide

  • Summary of Application : Tetralin, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, has been used for the laboratory synthesis of hydrogen bromide .

Application 6: Use in Sodium-Cooled Fast Reactors

  • Summary of Application : Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .

Safety And Hazards

1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWBXZNNOYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560429
Record name 1-Bromo-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,2,3,4-tetrahydronaphthalene

CAS RN

75238-77-6
Record name 1-Bromo-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
O Cakmak, I Kahveci, Í Demirtaş… - Collection of …, 2000 - cccc.uochb.cas.cz
High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine resulted in benzylic bromination to give 1,4-dibromo-1,2,3,4-tetrahydronaphthalene (4) as a major …
Number of citations: 20 cccc.uochb.cas.cz
EC Friedrich, RL Holmstead - The Journal of Organic Chemistry, 1971 - ACS Publications
An investigation of the use of different brominating agents and reaction conditions in free-radical a bromina-tion of cycloprop [2, 3] indene (1) is reported. Room temperature light-…
Number of citations: 47 pubs.acs.org
P Ji, CC Davies, F Gao, J Chen, X Meng… - Nature …, 2022 - nature.com
Reactions that lead to destruction of aromatic ring systems often require harsh conditions and, thus, take place with poor selectivities. Selective partial dearomatization of fused arenes is …
Number of citations: 5 www.nature.com
R Guo, J Sang, H Xiao, J Li… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary A new set of stereochemically diverse phosphino‐oxazoline ligands derived from simple L‐amino acids and 2‐(diphenylphosphaneyl)benzoic acid were …
Number of citations: 13 onlinelibrary.wiley.com
G Aydın, S Çol, E Karakılıç, M Emirik, A Baran - Tetrahedron, 2023 - Elsevier
In this study, benzoconduritols, benzohalogenoconduritol, and benzodihalogenoconduritols with conduritol-A and –C structures from oxo-norbornene derivative endo-10 b, exo-11 b …
Number of citations: 3 www.sciencedirect.com
YZ Chen, CW Ni, FL Teng, YS Ding, TH Lee, JH Ho - Tetrahedron, 2014 - Elsevier
The construction of different types of substituted arenes was demonstrated through the photocyclization of 2-(fur-3-yl)ethenylarenes using a 3-furyl group as an isopropenyl equivalent …
Number of citations: 21 www.sciencedirect.com
XL Su, SP Jiang, L Ye, GX Xu, JJ Chen, QS Gu, ZL Li… - Tetrahedron, 2021 - Elsevier
A general copper-catalyzed C(sp 3 )−C(sp 2 ) cross-coupling of (hetero)benzyl bromides with the air- and moisture-stable aryl nucleophiles has been developed, providing a facile …
Number of citations: 1 www.sciencedirect.com
W Wang, P Ji, C Davies, F Gao, J Chen, X Meng… - 2022 - researchsquare.com
Reactions that lead to destruction of aromatic ring systems often require harsh conditions and, thus, take place with poor selectivities. Selective partial dearomatization of fused arenes is …
Number of citations: 3 www.researchsquare.com
BA Sandoval - 2020 - search.proquest.com
Biocatalysis has become an increasingly important tool for the efficient construction of complex organic molecules. Enzymes offer several advantages over traditional small-molecule …
Number of citations: 2 search.proquest.com

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